(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid
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Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid is a useful research compound. Its molecular formula is C25H21Cl2NO4 and its molecular weight is 470.35. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis and Solid-Phase Syntheses : Šebesta and Seebach (2003) demonstrated the preparation of N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides, using a compound structurally related to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid (Šebesta & Seebach, 2003).
Enantiomerically Pure N-Fmoc-Protected β-Amino Acids : Ellmerer-Müller et al. (1998) reported the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids, a process that is central to the development of diverse peptides and proteins (Ellmerer-Müller et al., 1998).
Chiral Building Blocks for Histamine Receptor Agonists : Zabel et al. (2000) studied the absolute configuration of a chiral building block similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid, providing essential information for the design of histamine H2 receptor agonists (Zabel et al., 2000).
Solid-Phase Synthesis of C-Terminal Peptide Amides : Han et al. (1996) discussed the preparation and application of specific chemical handles, including compounds structurally related to the queried chemical, for the solid-phase synthesis of C-terminal peptide amides (Han et al., 1996).
PET Radiotracer Development : Naik et al. (2018) synthesized new GABAB agonists and evaluated them as potential PET radiotracers for studying the GABAB receptor in the mouse brain, highlighting the broader applications of compounds like (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid in neuroscientific research (Naik et al., 2018).
properties
IUPAC Name |
(3R)-4-(3,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO4/c26-22-10-9-15(12-23(22)27)11-16(13-24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVROSHMPZXMHHP-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid |
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